molecular formula C14H28O2 B1604946 3,7-dimethyloctyl butanoate CAS No. 67874-80-0

3,7-dimethyloctyl butanoate

Cat. No.: B1604946
CAS No.: 67874-80-0
M. Wt: 228.37 g/mol
InChI Key: MHOJKRQFONEPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyloctyl butanoate, also known as this compound, is an organic compound with the molecular formula C14H28O2. It is an ester formed from butanoic acid and 3,7-dimethyloctanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,7-dimethyloctyl ester typically involves the esterification reaction between butanoic acid and 3,7-dimethyloctanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Butanoic acid+3,7-dimethyloctanolButanoic acid, 3,7-dimethyloctyl ester+Water\text{Butanoic acid} + \text{3,7-dimethyloctanol} \rightarrow \text{3,7-dimethyloctyl butanoate} + \text{Water} Butanoic acid+3,7-dimethyloctanol→Butanoic acid, 3,7-dimethyloctyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyloctyl butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3,7-dimethyloctanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products

    Hydrolysis: Butanoic acid and 3,7-dimethyloctanol.

    Reduction: Butanoic acid and 3,7-dimethyloctanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

3,7-dimethyloctyl butanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of butanoic acid, 3,7-dimethyloctyl ester involves its hydrolysis to butanoic acid and 3,7-dimethyloctanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The resulting products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: Another ester with a similar structure but with a double bond in the alkyl chain.

    Butanoic acid, octyl ester: An ester with a similar backbone but without the methyl groups.

Uniqueness

3,7-dimethyloctyl butanoate is unique due to the presence of the 3,7-dimethyloctyl group, which imparts specific physical and chemical properties, such as its fragrance and reactivity. This makes it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

67874-80-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

3,7-dimethyloctyl butanoate

InChI

InChI=1S/C14H28O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h12-13H,5-11H2,1-4H3

InChI Key

MHOJKRQFONEPRN-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC(C)CCCC(C)C

Canonical SMILES

CCCC(=O)OCCC(C)CCCC(C)C

67874-80-0

Origin of Product

United States

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